(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a chiral, non-proteinogenic amino acid. It serves as a key building block in the synthesis of various biologically active compounds, particularly pharmaceuticals and their intermediates. Notably, it acts as a crucial starting material in the production of Abacavir Sulfate, an antiviral drug. []
Synthesis Analysis
Resolution of Vince Lactam: Racemic Vince Lactam is separated into its enantiomers using chiral stationary phases, typically crown ether-based, to obtain the desired (-) Lactam. []
Protection and Modification: The (-) Lactam is protected with di-tert-butyl dicarbonate (Boc) and further reacted with amines and reducing agents like Sodium Borohydride. []
Deprotection: The Boc protecting group is removed under acidic conditions (dilute hydrochloric acid) to yield (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. []
Alternative methods utilize enzymatic resolution techniques for enantioselective synthesis. [, ]
Chemical Reactions Analysis
Esterification: The carboxylic acid group can react with alcohols to form esters. []
Amide Formation: It can react with amines to form amides. []
Protection and Deprotection: The amine and carboxylic acid functionalities can be selectively protected and deprotected to facilitate further chemical modifications. [, ]
Cycloaddition Reactions: The cyclopentene ring can participate in cycloaddition reactions, such as Diels-Alder reactions, to form bicyclic compounds. []
Mechanism of Action
The specific mechanism of action of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid itself is generally not a primary focus in research. Its significance lies in being a precursor molecule for biologically active compounds. For instance, in the synthesis of Abacavir, its derivative (-)-Carbovir, exhibits antiviral activity by inhibiting HIV reverse transcriptase. []
Applications
Pharmaceutical Synthesis: It is a crucial building block in the synthesis of various pharmaceuticals and their intermediates, including:
Abacavir Sulfate: An antiviral drug used in the treatment of HIV/AIDS. []
Carbovir: A nucleoside analog reverse transcriptase inhibitor (NRTI) with potent anti-HIV activity. []
Material Science: Derivatives of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid have shown potential for use in nanomaterial applications, such as drug delivery systems. []
Related Compounds
(1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCl
Compound Description: (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCl is an undesired isomer generated during the synthesis of Abacavir Sulfate. Abacavir Sulfate is an antiviral medication used to treat HIV infection. []
Relevance: This compound is a close structural analog of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. The key structural difference lies in the replacement of the carboxylic acid group (-COOH) in (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid with a hydroxymethyl group (-CH2OH) in (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCl. Furthermore, they are diastereomers, differing in the absolute configuration at two stereocenters. []
4-Aminocyclopent-1-enecarboxylic acid (4-ACPCA)
Compound Description: 4-ACPCA acts as a starting point for creating selective antagonists targeting the GABAC receptor, a subtype of GABA receptors. []
Relevance: This compound shares a similar core structure with (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. Both molecules contain an aminocyclopentene ring substituted with a carboxylic acid group. They differ in the position of the double bond within the cyclopentene ring and the stereochemistry at the chiral center. []
Compound Description: This compound is a key intermediate in the synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, a crucial building block for Abacavir Sulfate. []
Relevance: This compound can be considered a direct precursor to (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. Its structure is almost identical, differing only in the oxidation state of the carbon bearing the hydroxymethyl group (-CH2OH). Oxidation of this group in (1S,4R)-cis-4-amino-2-cyclopentene-1-methanol hydrochloride would yield the carboxylic acid (-COOH) functionality found in (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. []
Compound Description: These compounds are derivatives of (1S,4R)-4-amino-2-cyclopentene-1-carboxylic acid, modified to improve its properties during chemical synthesis. The "N-protected" designation indicates that the amine group is temporarily blocked with a protecting group (represented by 'R' in the paper), a common strategy in organic synthesis. []
Relevance: These compounds are directly derived from (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. The core aminocyclopentenecarboxylic acid structure remains intact, with the variation arising from the specific protecting group employed on the amine. This modification provides a handle for further synthetic transformations while preserving the desired stereochemistry of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. []
(-)-Carbovir (CBV)
Compound Description: (-)-Carbovir (CBV) is a potent inhibitor of HIV reverse transcriptase. It is the active metabolite of the antiviral drug 1592U89. []
Relevance: While not a direct structural analog, (-)-Carbovir (CBV) shares a crucial structural motif with (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid: the 4-amino-2-cyclopentene scaffold. Both compounds exhibit antiviral activity, highlighting the importance of this shared structural feature for biological activity. []
3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA)
Compound Description: HOCPCA is a conformationally restricted analog of γ-hydroxybutyric acid (GHB). It displays high affinity for the GHB high-affinity binding site and is a substrate for the monocarboxylate transporters (MCTs), particularly MCT1. []
Relevance: This compound shares a structural resemblance with (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, both featuring a cyclopentene ring bearing a carboxylic acid group. The key differences are the presence of a hydroxyl group instead of an amine and the position of the double bond within the ring. Despite these distinctions, both compounds highlight the biological relevance of substituted cyclopentenecarboxylic acid derivatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DG(20:0/20:0/0:0), also known as DAG(20:0/20:0) or diacylglycerol, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:0/20:0/0:0) is considered to be a diradylglycerol lipid molecule. DG(20:0/20:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:0/20:0/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:0/20:0/0:0) is primarily located in the membrane (predicted from logP). DG(20:0/20:0/0:0) participates in a number of enzymatic reactions. In particular, DG(20:0/20:0/0:0) can be biosynthesized from PA(20:0/20:0) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(20:0/20:0/0:0) and decanoyl-CoA can be converted into TG(20:0/20:0/10:0); which is mediated by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(20:0/20:0/0:0) can be biosynthesized from PA(20:0/20:0) through the action of the enzyme phosphatidate phosphatase. Furthermore, DG(20:0/20:0/0:0) and lauroyl-CoA can be converted into TG(20:0/20:0/12:0) through its interaction with the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(20:0/20:0/0:0) can be biosynthesized from PA(20:0/20:0); which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(20:0/20:0/0:0) and tridecanoyl-CoA can be converted into TG(20:0/20:0/13:0); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. In humans, DG(20:0/20:0/0:0) is involved in phosphatidylcholine biosynthesis PC(20:0/20:0) pathway and phosphatidylethanolamine biosynthesis pe(20:0/20:0) pathway. DG(20:0/20:0/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:0/20:0/8:0) pathway, de novo triacylglycerol biosynthesis TG(20:0/20:0/i-24:0) pathway, de novo triacylglycerol biosynthesis TG(20:0/20:0/i-12:0) pathway, and de novo triacylglycerol biosynthesis TG(20:0/20:0/18:0) pathway.